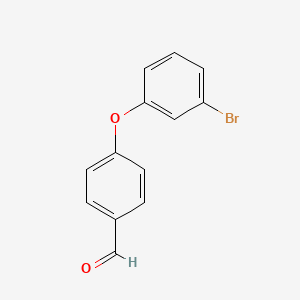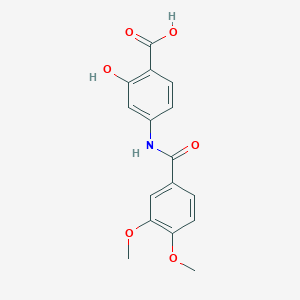![molecular formula C9H9N3O B1437687 [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol CAS No. 865610-73-7](/img/structure/B1437687.png)
[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol
Übersicht
Beschreibung
“[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purine . They have been the subject of numerous studies due to their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines has been characterized in several studies. For example, one study reported the structural characterization of new p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of compounds closely related to [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol were synthesized for their potential antimicrobial activity. By synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, researchers found that these compounds exhibited significant antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity, suggesting that specific substitutions on the pyrazole and pyridine rings can enhance biological efficacy (Kumar et al., 2012).
Structural and Spectral Studies
Complexes featuring ligands derived from 3-(2-pyridyl)pyrazole with pendant nitrile groups were synthesized and characterized, highlighting the versatile binding modes of pyrazole-containing ligands. These studies provided insights into the structural and electronic properties of such complexes, which are relevant for developing novel catalysts, sensors, and materials (Sairem et al., 2012).
Crystallography and Supramolecular Chemistry
Research into bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate has contributed to the understanding of supramolecular architectures formed through hydrogen bonding and weak interactions. This work is crucial for designing new materials with specific properties, including molecular recognition and self-assembly processes (Seredyuk et al., 2014).
Anticancer and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, incorporating the this compound motif, have been synthesized and evaluated for their antimycobacterial activity. This research underscores the potential of pyrazole-pyridine compounds in developing new therapies against mycobacterial infections, contributing to the search for effective treatments against resistant strains of tuberculosis (R.V.Sidhaye et al., 2011).
Catalytic and Sensor Applications
Investigations into in situ copper complexes with pyrazole and pyridine-based ligands, including those similar to this compound, have shown promising catecholase activities. These findings are significant for developing catalytic processes and designing chemical sensors, highlighting the application of such ligands in mimicking enzymatic activities and sensing applications (Mouadili et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as phenylpyrazoles, have been found to target proteins like the serine/threonine-protein kinase b-raf .
Biochemical Pathways
Related compounds have been found to impact various pathways, potentially leading to downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Related compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Zukünftige Richtungen
Pyrazolopyrimidines have shown promise in various areas of research, particularly in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on further exploring the potential applications of “[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol” in drug development and other areas.
Eigenschaften
IUPAC Name |
(3-pyridin-4-yl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-5,13H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIYHBYPFZDGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)



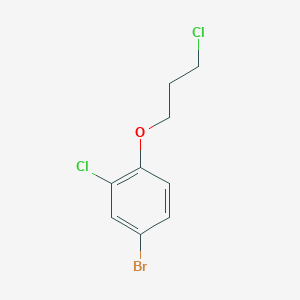

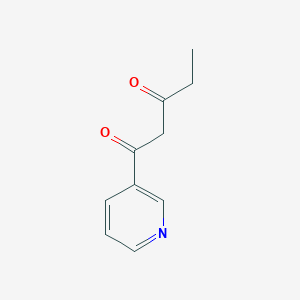
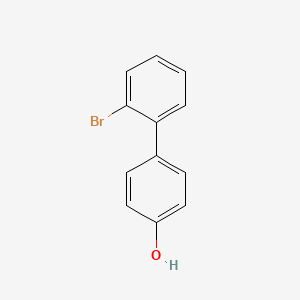
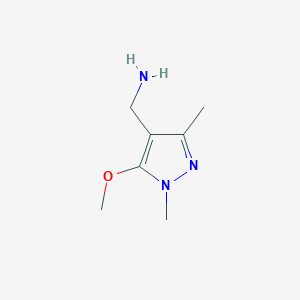
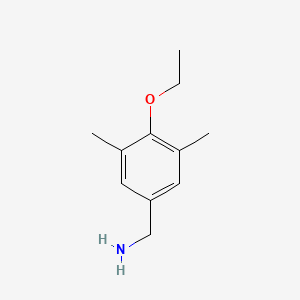
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

